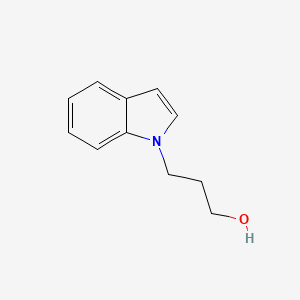

3-(1H-indol-1-yl)propan-1-ol

Description

3-(1H-indol-1-yl)propan-1-ol is a hydroxyalkyl-substituted indole derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. The compound consists of an indole moiety linked via a three-carbon chain to a primary alcohol group. It is synthesized through the reduction of 3-(1H-indol-1-yl)propanoic acid using LiAlH₄ in tetrahydrofuran (THF), yielding a colorless oil . Its structural characterization includes ¹H NMR, ¹³C NMR, and HRMS data, confirming the integrity of the indole ring and the propanol chain .

The compound’s physicochemical properties, such as logP (a measure of lipophilicity), can be predicted using the Molinspiration miLogP method, which demonstrates high accuracy (80.2% of predictions have errors <0.5) .

Properties

IUPAC Name |

3-indol-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-6,8,13H,3,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXDPPLUKGIQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580603 | |

| Record name | 3-(1H-Indol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56276-06-3 | |

| Record name | 3-(1H-Indol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-1-yl)propan-1-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 3-(1H-indol-1-yl)propanal using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1H-indol-1-yl)propan-1-ol can undergo oxidation to form 3-(1H-indol-1-yl)propanal or 3-(1H-indol-1-yl)propanoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: 3-(1H-indol-1-yl)propanal, 3-(1H-indol-1-yl)propanoic acid.

Reduction: 3-(1H-indol-1-yl)propanamine.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₃H₁₅N

Molecular Weight: 201.27 g/mol

Structural Features:

- Indole Ring: A bicyclic structure known for its biological activity.

- Propan-1-ol Group: Contributes to the compound's solubility and reactivity.

Medicinal Chemistry

3-(1H-indol-1-yl)propan-1-ol has been investigated for its potential therapeutic effects:

- Antimicrobial Activity: Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the indole structure can enhance efficacy against various pathogens, including Candida spp. and Aspergillus niger .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.125 - 0.500 | C. albicans, C. glabrata |

| 3c | 0.250 | A. niger |

Neuropharmacology

The compound has been studied for its neuroprotective effects, particularly in conditions like Alzheimer's disease. Its interaction with NMDA receptors suggests a potential role in protecting neurons from oxidative stress-induced damage .

Cancer Research

Indole derivatives are known for their anticancer properties. Investigations into the mechanisms of action reveal that these compounds can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antifungal Activity

A study evaluated the antifungal potential of several indole derivatives, including this compound. The results indicated that structural modifications significantly influenced antifungal efficacy, with certain derivatives showing improved activity against resistant strains of fungi .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of indole derivatives highlighted their ability to mitigate oxidative stress in neuronal cells. This study utilized in vitro models to demonstrate that these compounds could reduce cell death associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 3-(1H-indol-1-yl)propan-1-ol include variations in:

- Indole substitution position (1-yl vs. 3-yl).

- Chain length (ethanol, butanol).

- Functional groups (alcohol, amine, halogenated derivatives).

Physicochemical Properties

- logP: The Molinspiration miLogP method predicts logP values for hydroxyalkyl-indoles with high reliability . For example, 2-(1H-indol-1-yl)ethanol (3a) has a predicted logP of ~1.2, while longer-chain analogs like 5-(1H-indol-1-yl)pentan-1-ol (3d) show higher logP (~4.0) . Chloro-substituted derivatives (e.g., 3-(5-chloro-1H-indol-3-yl)propan-1-ol) exhibit increased molecular weight and hydrophobicity due to the electronegative chlorine atom .

Reactivity :

- This compound readily forms ethers, as demonstrated by its use in synthesizing bis(3-(1H-indol-1-yl)propoxy)methane (73% yield) via acid-catalyzed condensation .

- In contrast, amine analogs like (1H-Indol-3-yl)-1-propanamine undergo reactions typical of primary amines, such as Schiff base formation or amidation .

Biological Activity

3-(1H-indol-1-yl)propan-1-ol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an indole ring with a propanol group, allowing it to interact with various biological targets. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the hydroxyl group can form hydrogen bonds, enhancing the stability of these interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to exhibit significant antiproliferative effects on various cancer cell lines. In vitro assays demonstrated that this compound can inhibit tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis in breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutic agents .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 23 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 10 - 33 | Apoptosis induction |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Studies indicate that derivatives of indole compounds exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.5 μg/mL against MRSA .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Escherichia coli | 8 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antiproliferative Effects : A study evaluated the compound's impact on the MCF-7 breast cancer cell line, demonstrating its ability to induce apoptosis and inhibit cell growth through tubulin destabilization .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of indole derivatives, revealing that certain compounds exhibited superior activity against drug-resistant bacterial strains compared to conventional antibiotics .

Synthesis and Structural Variants

The synthesis of this compound typically involves the alkylation of indole derivatives with appropriate alkyl halides or alcohols. Variations in the alkyl chain length and substitution patterns on the indole ring can significantly influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-indol-1-yl)propan-1-ol, and how can reaction efficiency be optimized?

Synthesis typically involves alkylation or condensation reactions of indole derivatives. A proven method includes acid-catalyzed reactions, such as using p-toluenesulfonic acid (p-TSA) to facilitate indole alkylation under mild conditions. For example, Yu et al. achieved high yields (up to 95%) in similar indole-based syntheses by optimizing solvent selection (e.g., ethanol or DCM) and temperature (60–80°C) . Catalytic systems like p-TSA reduce side reactions, enhancing regioselectivity and purity .

| Example Reaction Conditions |

|---|

| Catalyst: p-TSA (10 mol%) |

| Solvent: Ethanol, reflux |

| Time: 6–8 hours |

| Yield: 85–92% |

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (1H, 13C) to confirm substitution patterns and hydrogen bonding .

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

- HPLC to assess purity and identify impurities using pharmacopeial standards .

- FTIR to verify hydroxyl (-OH) and indole N-H functional groups .

Cross-validation with X-ray crystallography (via SHELX refinement) is recommended for resolving structural ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Standardize reaction parameters (temperature, solvent, catalyst loading) and employ in-line monitoring (e.g., TLC or GC-MS). Documenting purification steps (column chromatography, recrystallization) and adhering to protocols from peer-reviewed syntheses (e.g., multi-step alkylation routes ) minimizes variability. Batch-to-batch consistency can be verified via comparative HPLC profiling against certified reference materials .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies often arise from dynamic proton exchange or conformational isomerism. Strategies include:

- Variable-temperature NMR to identify exchange-broadened signals.

- 2D NMR techniques (COSY, NOESY) to map coupling networks and spatial interactions .

- Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data .

- X-ray crystallography for definitive structural assignment, leveraging SHELX refinement for accuracy .

Q. What mechanistic insights explain the biological activity of this compound analogs?

Indole derivatives often interact with enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors) via π-π stacking or hydrogen bonding. Studies on related compounds suggest that the hydroxyl group enhances solubility and binding affinity, while the indole ring modulates electron distribution for target engagement . In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking can elucidate structure-activity relationships .

Q. How can regioselectivity challenges in synthesizing indole derivatives be addressed?

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide alkylation to specific indole positions .

- Transition metal catalysis : Palladium or copper catalysts enable C-H functionalization with high regiocontrol .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the indole N1 position .

| Case Study: Regioselective Alkylation |

|---|

| Substrate: 1H-indole |

| Catalyst: Pd(OAc)₂ (5 mol%) |

| Ligand: BINAP |

| Yield at N1: >90% |

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Antioxidants : Add BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated oxidation .

- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to reduce light/oxygen exposure.

- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH) with HPLC-MS tracking .

Methodological Notes

- Structural Validation : Always cross-validate spectroscopic data with crystallographic or computational models to resolve ambiguities .

- Synthetic Optimization : Pilot small-scale reactions to refine conditions before scaling up .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.